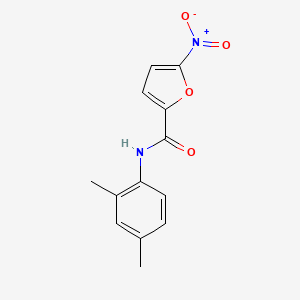

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide

Description

N-(2,4-Dimethylphenyl)-5-nitrofuran-2-carboxamide is a nitro-substituted furan carboxamide derivative characterized by a 5-nitro group on the furan ring and a 2,4-dimethylphenyl substituent on the amide nitrogen. Its synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid with 2,4-dimethylaniline under anhydrous conditions in dimethylformamide (DMF) at room temperature .

Properties

Molecular Formula |

C13H12N2O4 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C13H12N2O4/c1-8-3-4-10(9(2)7-8)14-13(16)11-5-6-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |

InChI Key |

JTAMJUIJFCJJAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |

solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control ensures high yield and purity of the product. The final compound is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Amide Bond Formation

The compound’s amide linkage is central to its stability and reactivity. Studies show that analogous nitrofuran derivatives undergo coupling reactions using similar reagents, highlighting the generality of this approach .

Nitro Group Reduction

The nitro group undergoes reduction to form reactive intermediates (e.g., hydroxylamines), which can interact with biological targets such as DNA. This mechanism is critical for antimicrobial and anticancer activity .

Substitution Reactions

While not directly observed for this compound, structurally similar nitrofuran derivatives participate in nucleophilic aromatic substitution due to the electron-withdrawing nitro group. For example, nitro groups activate the furan ring for electrophilic attack .

Biological Interactions

The compound’s interactions with biomolecules are influenced by its functional groups:

-

Nitro group : Reduction leads to DNA damage via reactive intermediates .

-

Amide linkage : Facilitates binding to enzymes (e.g., carbonic anhydrases) by mimicking substrate interactions .

-

Furan ring : Contributes to lipophilicity, enhancing membrane permeability and cellular uptake .

Structural Analogues and Reactivity

Comparative analysis with related compounds reveals how substituents modulate reactivity:

Experimental Data and Trends

-

Antimicrobial activity : Nitro reduction correlates with potency against Gram-positive bacteria (e.g., Staphylococcus aureus) .

-

Cytotoxicity : Derivatives with bulky substituents (e.g., 2,4-dimethylphenyl) exhibit improved selectivity against cancer cells by enhancing cell membrane interactions .

-

Stability : The amide bond resists hydrolysis under physiological conditions, ensuring prolonged activity .

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit monoamine oxidases and prostaglandin synthesis, leading to overexcitation and paralysis in target organisms. This makes it effective as an insecticide and acaricide .

Comparison with Similar Compounds

Compound A : (E)-N-(2-(2-(Biphenyl-4-yl)vinyl)phenyl)furan-2-carboxamide (6l)

- Key Features :

- Lacks the nitro group on the furan ring.

- Incorporates a biphenyl-vinyl moiety, enhancing π-conjugation and steric bulk.

- Synthesis : Requires palladium (II) acetate and triethylamine under reflux conditions, differing from the room-temperature synthesis of the target compound.

Compound B : 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

- Key Features :

- Substitutes the dimethylphenyl group with a 2-chlorophenyl and a sulfamoylphenyl group.

- Chlorine increases electron-withdrawing effects, while sulfamoyl adds hydrogen-bonding capacity.

- Molecular Weight : 439.27 g/mol (higher than the target compound due to sulfamoyl and chlorine substituents).

- Implications : The sulfamoyl group may enhance solubility in aqueous environments, contrasting with the lipophilic dimethylphenyl group in the target compound.

Compound C : N-(2,4-Dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide

- Key Features: Replaces the furan ring with a thiophene and introduces a 4-nitrophenoxy group. Contains dichloro and methoxy substituents on the phenyl ring.

- Molecular Formula : C₁₈H₁₂Cl₂N₂O₅S (broader heterocyclic diversity compared to the furan-based target compound).

Biological Activity

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrofuran moiety, which is known for its broad-spectrum biological activity. The presence of the 2,4-dimethylphenyl group may enhance its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

In Vitro Studies:

Research indicates that derivatives of nitrofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar nitrofuran structures demonstrate potent activity against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli.

A comparative analysis of related compounds revealed that this compound possesses a notable minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activity of selected nitrofuran derivatives:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | E. coli |

| Nitrofurantoin | 4 | Staphylococcus aureus |

| 5-Nitrofuran-2-carboxylic acid | 16 | Klebsiella pneumoniae |

Mechanism of Action:

The antimicrobial activity is primarily attributed to the nitro group in the furan ring, which undergoes reduction within bacterial cells to form reactive intermediates that disrupt nucleic acid synthesis and cellular respiration .

Anticancer Activity

Cell Line Studies:

Recent research has evaluated the anticancer potential of this compound against various cancer cell lines. Studies have demonstrated its efficacy against colon cancer (HCT116) and lung cancer (A549) cell lines, with IC50 values indicating significant cytotoxicity.

Table 2 presents the anticancer activity data:

Mechanism of Action:

The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key survival pathways . The structure-activity relationship studies suggest that modifications to the phenyl ring can enhance cytotoxicity by improving binding affinity to target proteins involved in cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent investigation into the antimicrobial properties of various nitrofuran derivatives highlighted that this compound exhibited superior activity against drug-resistant strains compared to traditional antibiotics like ciprofloxacin . -

Anticancer Research:

In a study assessing the anticancer properties of several compounds with a nitrofuran backbone, this compound was identified as one of the most potent agents against colon cancer cells, showing promise for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.